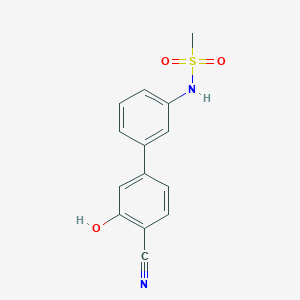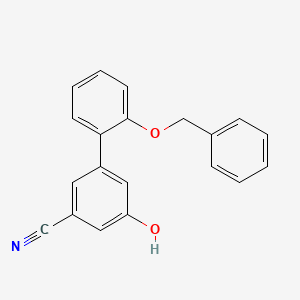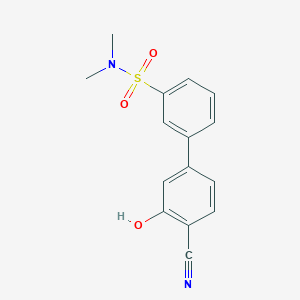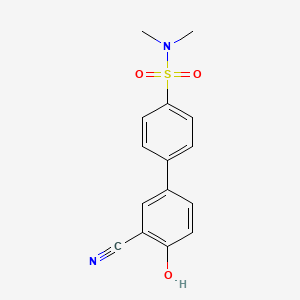
3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (hereafter referred to as 3-Cyano-5-phenol) is a compound of interest in the field of synthetic organic chemistry. It is a versatile intermediate for a variety of organic synthesis reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-phenol is a useful intermediate for a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. Additionally, 3-Cyano-5-phenol has been used in the synthesis of other compounds such as 3-cyano-5-phenyl-2-pyridone, which has been used in the synthesis of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-phenol is not well understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond then allows the 3-Cyano-5-phenol molecule to be incorporated into the substrate molecule, thereby enabling the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-phenol are not well understood. However, it is believed to be generally non-toxic and not harmful to humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-phenol is a versatile intermediate for a variety of organic synthesis reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is relatively inexpensive and readily available, making it an attractive option for lab experiments. However, it is important to note that the reaction conditions must be carefully controlled, as the compound is sensitive to air and light and can easily decompose or polymerize.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Cyano-5-phenol. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of other compounds such as antibiotics, antivirals, and other drugs. Additionally, further research into the mechanism of action of the compound and the optimization of the reaction conditions could lead to the development of more efficient and cost-effective synthesis methods. Finally, 3-Cyano-5-phenol could be used as a building block for the synthesis of novel materials and polymers.
Synthesemethoden
3-Cyano-5-phenol is usually synthesized by a two-step reaction in which a nitrile is first reacted with a trifluoromethyl phenol to form a nitrile-trifluoromethyl phenol intermediate, which is then reacted with sodium hydroxide to form the desired 3-Cyano-5-phenol. The reaction is typically performed in an inert atmosphere such as nitrogen or argon to prevent oxidation of the product. The reaction is generally conducted at a temperature of 80-100°C and a pressure of 1-2 atm.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-3-2-11(15(16,17)18)7-13(14)10-4-9(8-19)5-12(20)6-10/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUDQJWMBVKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684996 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1261895-01-5 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














